1-Tetratriacontanol
Overview
Description
Mechanism of Action
Target of Action
Tetratriacontanol is a fatty alcohol that is a component of policosanols . It is found in plant cuticle waxes and in beeswax . The primary targets of Tetratriacontanol are plant cells, where it acts as a growth stimulant .
Mode of Action
Tetratriacontanol interacts with plant cells to stimulate growth. It enhances the rates of photosynthesis, protein biosynthesis, and the transport of nutrients within the plant . It also influences enzyme activity and reduces complex carbohydrates . This interaction boosts the potential of the cells responsible for the growth and maturity of a plant .
Biochemical Pathways
It is known to enhance photosynthesis and protein biosynthesis, which are crucial processes in plant growth and development . By enhancing these processes, Tetratriacontanol promotes the efficient use of nutrients and energy within the plant, leading to increased growth and yield .
Result of Action
The action of Tetratriacontanol results in increased growth and yield in plants . It has been reported to enhance the rates of photosynthesis and protein biosynthesis, leading to increased physiological efficiency of plant cells . This results in boosted potential of the cells responsible for the growth and maturity of a plant .
Biochemical Analysis
Biochemical Properties
Tetratriacontanol, as a member of the policosanols, has been reported to have significant effects on various biochemical reactions. It has been associated with enhancing the rates of photosynthesis, protein biosynthesis, and the transport of nutrients in a plant
Cellular Effects
The cellular effects of Tetratriacontanol are not fully understood. Policosanols, the class of compounds to which Tetratriacontanol belongs, have been reported to influence cell function. They have been associated with reducing serum cholesterol , suggesting an impact on cellular metabolism
Molecular Mechanism
It has been suggested that policosanols may lower serum cholesterol levels by inhibiting HMG-CoA reductase, the rate-controlling enzyme of the mevalonate pathway
Dosage Effects in Animal Models
Policosanols have been reported to reduce serum cholesterol in human studies and animal models
Metabolic Pathways
Policosanols have been reported to influence lipid metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tetratriacontanol can be synthesized through several methods. One common approach involves the oxidation of long-chain fatty alcohols. The specific preparation method is complex and involves multiple reaction steps and synthesis processes .
Industrial Production Methods: Industrial production of tetratriacontanol often involves the extraction and purification from natural sources such as sugar cane wax. The process includes the isolation of policosanol, a mixture of long-chain alcohols, followed by the separation and purification of tetratriacontanol using techniques like gas chromatography-mass spectrometry (GC-MS) .
Chemical Reactions Analysis
Types of Reactions: 1-Tetratriacontanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tetratriacontanoic acid.
Reduction: It can be reduced to form tetratriacontane.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride can facilitate substitution reactions.
Major Products:
Oxidation: Tetratriacontanoic acid.
Reduction: Tetratriacontane.
Substitution: Various substituted tetratriacontanol derivatives.
Scientific Research Applications
1-Tetratriacontanol has a wide range of scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the calibration of instruments like GC-MS.
Biology: this compound is studied for its role in plant growth regulation and its potential to enhance crop yields.
Medicine: Research is ongoing to explore its potential benefits in lipid metabolism and its use in formulations for skin care products.
Comparison with Similar Compounds
1-Triacontanol: A shorter chain alcohol with similar plant growth-promoting properties.
1-Dotriacontanol: Another long-chain alcohol with comparable chemical properties.
1-Hexacosanol: A long-chain alcohol found in natural waxes.
Uniqueness: 1-Tetratriacontanol is unique due to its longer carbon chain, which imparts distinct physical and chemical properties.
Properties
IUPAC Name |
tetratriacontan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H70O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35/h35H,2-34H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OULAJFUGPPVRBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H70O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182712 | |
Record name | 1-Tetratriacontanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80182712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sapiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033177 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
28484-70-0 | |
Record name | 1-Tetratriacontanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28484-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Tetratriacontanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028484700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Tetratriacontanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80182712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-TETRATRIACONTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BV78573LP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Sapiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033177 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
92 °C | |
Record name | Sapiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033177 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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